N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
Description
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a phenyl group, which is further substituted with a tosylpiperidine carboxamide moiety. Its synthesis likely involves coupling reactions between benzoxazole intermediates and functionalized piperidine derivatives, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-6-12-22(13-7-18)34(31,32)29-16-14-19(15-17-29)25(30)27-21-10-8-20(9-11-21)26-28-23-4-2-3-5-24(23)33-26/h2-13,19H,14-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURPHGKYNXVTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities. They have been reported to show antimicrobial, antifungal, and anticancer activities.
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to their antimicrobial, antifungal, and anticancer activities
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Analogues
Research Findings and Implications
- Substituent Impact : Alkyl groups (e.g., tert-butyl in 12d ) enhance cytotoxicity but may reduce solubility, whereas sulfonamide groups (as in the target compound) could balance hydrophobicity and metabolic stability .
- Piperidine Role : The piperidine carboxamide scaffold is a common pharmacophore in enzyme inhibitors (), suggesting the target compound may interact with similar targets, albeit with altered selectivity due to the benzoxazole moiety .
- Benzoxazole Versatility : While benzoxazole derivatives in and show divergent applications (anticancer vs. OLEDs), the core structure’s electronic properties remain a unifying feature for tailored design .
Q & A
Basic: What are the common synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Benzo[d]oxazole Core Formation : Start with o-aminophenol derivatives and aldehydes under oxidative cyclization (e.g., using iodine or chloranil) .
Phenyl Coupling : Attach the benzo[d]oxazole to a phenyl group via Buchwald-Hartwig amination or Ullmann coupling .
Piperidine Carboxamide Introduction : Use amide bond formation between the phenylamine and a piperidine-4-carboxylic acid derivative, activated via carbodiimides (e.g., EDC/HOBt) .
Tosylation : React the piperidine nitrogen with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) .
Key Optimization : Solvent choice (DMF for coupling, dichloromethane for tosylation) and temperature control (0–25°C for sulfonylation) are critical for yields >70% .
Basic: Which spectroscopic techniques confirm the compound’s structural identity and purity?
Methodological Answer:
- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm for benzo[d]oxazole and phenyl groups), piperidine signals (δ 1.5–3.5 ppm), and a downfield amide proton (δ ~10 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., ESI-MS m/z calculated for C26H24N3O4S: 482.14; observed: 482.2 ± 0.1) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
Advanced: How can coupling reactions in the synthesis be optimized to minimize byproducts?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient aryl coupling; reduce palladium loading to <5 mol% to avoid metal contamination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require quenching with water to isolate products .
- Temperature Control : Maintain 80–100°C for coupling steps to balance reactivity and decomposition .
Data Insight : In similar piperidine-carboxamide syntheses, optimized conditions improved yields from 45% to 78% .
Advanced: What computational approaches predict the compound’s bioactivity and binding mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for target interactions .
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, leveraging structural analogs (e.g., ML277’s binding to KCNQ1 potassium channels ).
- Pharmacophore Mapping : Align the benzo[d]oxazole and tosylpiperidine moieties with known inhibitors (e.g., benzothiazole-based antimicrobial agents) .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguous peaks .
- Dynamic NMR for Conformers : Heat samples to 50°C to average out rotameric splitting in piperidine signals .
- Isotopic Labeling : Use 15N-labeled intermediates to trace amide bond formation in complex spectra .
Advanced: What are common pitfalls in sulfonylation steps, and how are they addressed?
Methodological Answer:
- Byproduct Formation : Excess TsCl leads to di-tosylated byproducts. Use stoichiometric TsCl (1.1 eq.) and monitor via TLC .
- Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of TsCl .
- Workup Optimization : Quench with ice-cold water to precipitate the product and minimize sulfonic acid impurities .
Basic: What biological activities are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Antimicrobial Potential : Benzo[d]oxazole derivatives inhibit bacterial DNA gyrase (e.g., MIC ~2 µg/mL against S. aureus) .
- Kinase Inhibition : Tosylpiperidine carboxamides show affinity for tyrosine kinases (IC50 < 100 nM in virtual screens) .
- Cytotoxicity : Structural analogs induce apoptosis in cancer cells (e.g., IC50 of 8 µM in MCF-7 cells) .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Tosyl Chloride Handling : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive properties .
- Waste Disposal : Neutralize TsCl residues with 10% sodium bicarbonate before disposal .
- Solvent Management : Recover DMF via distillation to reduce environmental impact .
Advanced: How can X-ray crystallography elucidate the compound’s solid-state conformation?
Methodological Answer:
- Crystal Growth : Use slow evaporation in ethanol/water (1:1) at 4°C to obtain single crystals .
- Torsion Angle Analysis : Compare piperidine ring puckering (e.g., chair vs. boat) with bioactive conformers .
Data Example : A related benzoxazole-piperidine compound showed a chair conformation with C7—N1—O1 bond angles of 106.56° .
Advanced: What strategies improve scalability without compromising purity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
